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Compound of Interest

Compound Name: LCMV-derived p13 epitope

Cat. No.: B12393996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the identification and quantification of T

lymphocytes specific for the Lymphocytic Choriomeningitis Virus (LCMV) p13 epitope using

MHC class II tetramer staining and flow cytometry. The "p13" designation for LCMV typically

refers to the peptide fragment spanning amino acids 61-80 of the viral glycoprotein (GP61-80).

It is critical to note that this is a well-characterized MHC class II-restricted epitope (I-Ab in

C57BL/6 mice) that is recognized by CD4+ T helper cells.[1][2] This protocol is therefore

tailored for the staining of antigen-specific CD4+ T cells.

Data Presentation: Quantitative Analysis of LCMV-
Specific T Cell Responses
The magnitude and kinetics of LCMV-specific T cell responses can vary depending on the viral

strain, infectious dose, and the specific epitope. Below are representative data summarizing

the frequency of both CD8+ and CD4+ T cells specific for immunodominant LCMV epitopes in

the spleens of C57BL/6 mice following an acute infection.

Table 1: Kinetics of Immunodominant LCMV GP33-41-Specific CD8+ T Cell Response in

Spleen

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12393996?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC1976554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4265237/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Days Post-Infection
Percentage of CD8+ T
Cells Specific for GP33-41
(H-2Db)

Reference

4.5 ~2.5% [3]

5 ~5% [3]

8 10-40% [3]

15 ~5-10%

>30 (Memory Phase) ~1-5%

Table 2: Frequency of LCMV-Specific CD4+ T Cells in Spleen at the Peak of Acute Infection

(Day 8-9)

LCMV Epitope MHC Restriction
Percentage of
CD4+ T Cells

Reference(s)

GP61-80 (p13) I-Ab 2-10% [4][5][6]

GP66-77 (core of p13) I-Ab Consistently high [1][7]

NP309-328 I-Ab Subdominant

Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions from
Mouse Spleen
This protocol details the preparation of splenocytes for subsequent tetramer staining.

Materials:

Spleen harvested from LCMV-infected or control mice

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-

Streptomycin, and 10 mM HEPES (R10 medium)
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70 µm cell strainer

50 mL conical tubes

Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)

Phosphate Buffered Saline (PBS)

Procedure:

Aseptically harvest the spleen from the mouse and place it in a petri dish containing 5 mL of

cold R10 medium.

Mechanically dissociate the spleen by gently pushing it through a 70 µm cell strainer into a

50 mL conical tube using the plunger of a 3 mL syringe.

Wash the strainer with an additional 10 mL of R10 medium to collect any remaining cells.

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer. Incubate

for 2-3 minutes at room temperature.

Add 10 mL of R10 medium to neutralize the lysis buffer and centrifuge at 300 x g for 5

minutes at 4°C.

Discard the supernatant and wash the cell pellet with 10 mL of PBS. Centrifuge at 300 x g for

5 minutes at 4°C.

Resuspend the final cell pellet in an appropriate volume of FACS buffer (PBS with 2% FBS

and 0.1% sodium azide) for cell counting and subsequent staining.

Protocol 2: MHC Class II Tetramer Staining for LCMV p13
(GP61-80)-Specific CD4+ T Cells
This protocol outlines the procedure for staining splenocytes with an I-Ab/GP61-80 tetramer.

Materials:
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Prepared single-cell suspension of splenocytes

FACS buffer (PBS, 2% FBS, 0.1% sodium azide)

Fc receptor blocking antibody (e.g., anti-mouse CD16/CD32)

PE-conjugated I-Ab/LCMV GP61-80 Tetramer

Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD4, anti-CD44,

anti-CD3)

Viability dye (e.g., 7-AAD or a live/dead fixable dye)

96-well U-bottom plate or FACS tubes

Flow cytometer

Procedure:

Adjust the splenocyte concentration to 1-2 x 107 cells/mL in cold FACS buffer.

Add 100 µL of the cell suspension (1-2 x 106 cells) to each well of a 96-well U-bottom plate

or FACS tube.

Centrifuge at 300 x g for 3 minutes at 4°C and discard the supernatant.

Block Fc receptors by resuspending the cell pellet in 50 µL of FACS buffer containing an Fc

blocking antibody at a pre-titered concentration. Incubate for 10 minutes on ice.

Without washing, add the PE-conjugated I-Ab/GP61-80 tetramer at the recommended

dilution (typically 1:50 to 1:200, should be titrated for optimal performance).

Incubate for 60-90 minutes at room temperature or 37°C in the dark. Incubation at 37°C can

sometimes enhance the staining intensity for MHC class II tetramers.[7]

While the tetramer incubation is ongoing, prepare a cocktail of fluorochrome-conjugated

antibodies against surface markers (e.g., anti-CD4, anti-CD44) in FACS buffer.
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After the tetramer incubation, wash the cells twice with 200 µL of cold FACS buffer,

centrifuging at 300 x g for 3 minutes at 4°C between washes.

Resuspend the cell pellet in 50 µL of the antibody cocktail and incubate for 30 minutes on ice

in the dark.

Wash the cells twice with 200 µL of cold FACS buffer.

If using a viability dye that requires a separate incubation step, follow the manufacturer's

instructions.

Resuspend the final cell pellet in 200 µL of FACS buffer for immediate analysis on a flow

cytometer. If storage is required, cells can be fixed in 1% paraformaldehyde in PBS and

stored at 4°C in the dark for up to 24 hours.
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Caption: TCR Signaling Cascade upon pMHC binding.

Experimental Workflow
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Caption: Experimental workflow for tetramer staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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